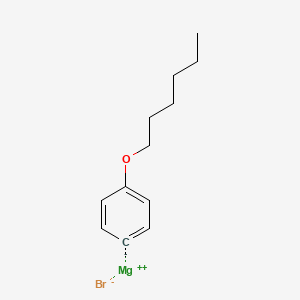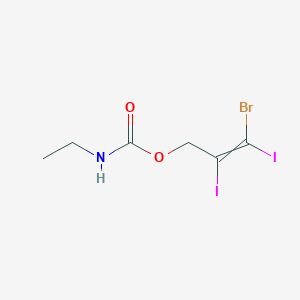
3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate is an organic compound with a complex structure featuring bromine, iodine, and carbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable precursor, such as a propenyl derivative, followed by the introduction of the carbamate group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce different oxidized forms of the compound.
Applications De Recherche Scientifique
3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and iodine atoms into target molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can form halogen bonds with target molecules, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-hydroxypyridine: Another brominated compound with different functional groups and applications.
3-Bromo-1,2-propanediol: A simpler brominated compound used in different chemical reactions.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with both bromine and sulfonamide groups, used in medicinal chemistry.
Uniqueness
3-Bromo-2,3-diiodoprop-2-en-1-yl ethylcarbamate is unique due to its combination of bromine, iodine, and carbamate functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions with various molecular targets, making it valuable in diverse research fields.
Propriétés
Numéro CAS |
144675-56-9 |
|---|---|
Formule moléculaire |
C6H8BrI2NO2 |
Poids moléculaire |
459.85 g/mol |
Nom IUPAC |
(3-bromo-2,3-diiodoprop-2-enyl) N-ethylcarbamate |
InChI |
InChI=1S/C6H8BrI2NO2/c1-2-10-6(11)12-3-4(8)5(7)9/h2-3H2,1H3,(H,10,11) |
Clé InChI |
YRBKVYCRVUUJBW-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)OCC(=C(Br)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)
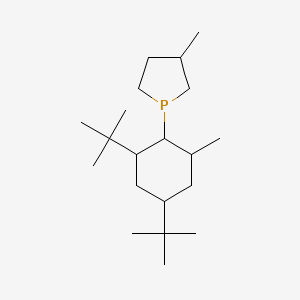
![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)
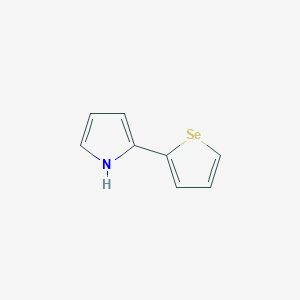


![1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12549701.png)
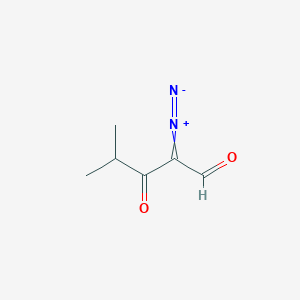
![2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine](/img/structure/B12549719.png)
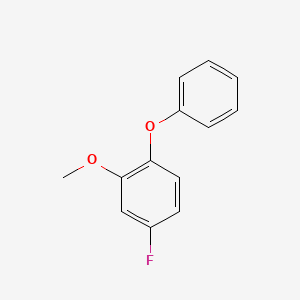
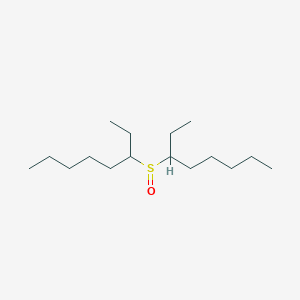
![Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-](/img/structure/B12549730.png)
![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)
